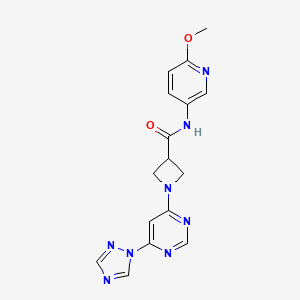
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N8O2 and its molecular weight is 352.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with anticancer activity.
- Azetidine Ring : Contributes to the overall pharmacological profile of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their function.
- Cellular Pathway Interference : Inducing apoptosis in cancer cells and inhibiting microbial growth.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. The following table summarizes the biological activities associated with similar compounds:
Anticancer Activity
The triazole-containing compounds have shown promise in cancer treatment. For example:
- A study found that derivatives with triazole rings exhibited IC50 values against colon carcinoma cells in the range of 6.2 μM to 43.4 μM for various derivatives .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitubercular Agents :
- Antifungal Studies :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2/c1-26-15-3-2-12(5-18-15)22-16(25)11-6-23(7-11)13-4-14(20-9-19-13)24-10-17-8-21-24/h2-5,8-11H,6-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGLECPVLLAHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














